Cas no 4668-38-6 ((S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate)

(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate 化学的及び物理的性質
名前と識別子
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- (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate
- ethyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
- ethyl N2-[(benzyloxy)carbonyl]-L-asparaginate
- L-Asparagine, N2-[(phenylmethoxy)carbonyl]-,ethyl ester
- N-α-Z-L-asparagine ethyl ester
- Z-asn-oet
- EINECS 225-113-4
- (S)-ethyl 4-amino-2-(benzyloxycarbonylamino)-4-oxobutanoate
- Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate
- ethyl ((benzyloxy)carbonyl)-L-asparaginate
- 4668-38-6
- (S)-Ethyl4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate
- SCHEMBL7742003
- DTXSID50196902
- NS00031624
- QWZKOFAVRZENGY-NSHDSACASA-N
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- インチ: InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1
- InChIKey: QWZKOFAVRZENGY-NSHDSACASA-N
- SMILES: CCOC([C@@H](NC(OCC1=CC=CC=C1)=O)CC(N)=O)=O
計算された属性
- 精确分子量: 294.12200
- 同位素质量: 294.122
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 10
- 複雑さ: 366
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108A^2
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 1.235
- Boiling Point: 542.1°Cat760mmHg
- フラッシュポイント: 281.6°C
- Refractive Index: 1.535
- PSA: 107.72000
- LogP: 1.81110
(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019140158-10g |
(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate |
4668-38-6 | 97% | 10g |
$400.00 | 2023-09-01 | |
Chemenu | CM184012-10g |
ethyl ((benzyloxy)carbonyl)-L-asparaginate |
4668-38-6 | 97% | 10g |
$296 | 2024-07-16 | |
Chemenu | CM184012-10g |
ethyl ((benzyloxy)carbonyl)-L-asparaginate |
4668-38-6 | 97% | 10g |
$296 | 2021-06-09 |
(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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8. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoateに関する追加情報
Introduction to (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate (CAS No. 4668-38-6)
(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate (CAS No. 4668-38-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Boc-L-Glu(OEt), is a protected derivative of the amino acid glutamic acid, specifically the L-enantiomer. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate features an ethyl ester group, an amino group, and a benzyloxycarbonyl (Cbz) protecting group. The presence of these functional groups allows for versatile synthetic transformations, making it a key building block in the development of peptides, peptidomimetics, and other complex organic molecules. The Cbz protecting group is particularly useful for preventing premature deprotection during multi-step syntheses, ensuring the integrity of the final product.
Recent advancements in medicinal chemistry have highlighted the importance of chiral compounds like (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate in the design and synthesis of enantiomerically pure drugs. Enantiomeric purity is crucial for optimizing pharmacological activity and minimizing adverse side effects. Studies have shown that chiral intermediates can significantly enhance the efficacy and safety profiles of drug candidates, leading to more effective therapeutic outcomes.
In the context of drug discovery, (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate has been utilized in the development of novel antiviral agents, anticancer drugs, and neuroprotective compounds. For instance, researchers at the University of California have reported the use of this compound in the synthesis of a new class of antiviral agents that target specific viral enzymes. These agents have shown promising results in preclinical studies, demonstrating high potency and selectivity against a range of viral pathogens.
Additionally, (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate has been employed in the synthesis of anticancer drugs that inhibit key signaling pathways involved in tumor growth and metastasis. A study published in the Journal of Medicinal Chemistry described the use of this compound as a key intermediate in the development of a novel small molecule inhibitor targeting the PI3K/AKT/mTOR pathway. The inhibitor exhibited significant antiproliferative activity against various cancer cell lines and showed promise in preclinical models of breast and lung cancer.
The neuroprotective potential of compounds derived from (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate has also been explored. Researchers at Harvard Medical School have investigated the use of this compound in the synthesis of neuroprotective agents that can mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results indicate that these agents can effectively reduce oxidative stress and inflammation in neuronal cells, suggesting their potential therapeutic applications.
Beyond its applications in drug discovery, (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate is also used in academic research to study protein-protein interactions and enzymatic mechanisms. Its ability to form stable amide bonds makes it an excellent substrate for enzymatic assays and structural biology studies. For example, scientists at Stanford University have utilized this compound to investigate the catalytic mechanisms of proteases involved in protein degradation pathways.
The synthesis of (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate typically involves several steps, including protection of the amino group with a Cbz moiety, esterification with ethyl alcohol, and subsequent deprotection to yield the desired product. Recent improvements in synthetic methodologies have led to more efficient and scalable processes for producing this compound on both laboratory and industrial scales.
In conclusion, (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate (CAS No. 4668-38-6) is a versatile chiral intermediate with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an invaluable tool for developing novel bioactive molecules with diverse therapeutic applications. As research continues to advance, this compound is likely to play an increasingly important role in driving innovation in drug discovery and development.
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